(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Description
(+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol is a chiral β-adrenergic receptor antagonist. Structurally, it features:
- A tert-butylamino group linked to a propan-2-ol backbone.
- A 4-morpholino-1,2,5-thiadiazol-3-yl substituent connected via an ether linkage.
- An asymmetric carbon at the propan-2-ol position, conferring enantiomeric properties.
This compound is the (+)-enantiomer of the racemic mixture, contrasting with Timolol, the (-)-enantiomer used clinically as a non-selective β-blocker for glaucoma and hypertension . Its molecular formula is C₁₃H₂₄N₄O₃S (MW = 316.42 g/mol), identical to Timolol but with opposing stereochemistry .
Properties
IUPAC Name |
(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRIMJGRPQVNF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318141 | |
| Record name | (R)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26839-76-9 | |
| Record name | (R)-Timolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BG20ZUO2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds at room temperature under anhydrous conditions. The base deprotonates the hydroxyl group of 3-tert-butylamino-1,2-propanediol, generating an alkoxide intermediate that attacks the electrophilic sulfur atom in the thiadiazole precursor. Thin-layer chromatography (TLC) monitors reaction completion, typically within 4–6 hours. Post-reaction, water quenches excess base, and TBME extracts the product. Magnesium sulfate drying and flash chromatography (silica gel, ethyl acetate/hexane gradient) yield the target compound with a purity exceeding 95%.
Epoxide Ring-Opening with tert-Butylamine
An alternative route employs (S)-(+)-epichlorohydrin as the epoxide precursor, reacted with 4-morpholino-1,2,5-thiadiazol-3-ol under basic conditions. tert-Butylamine then opens the epoxide intermediate, introducing the tert-butylamino group with stereochemical retention.
Stereochemical Control
The use of (S)-(+)-epichlorohydrin ensures the (R)-configuration at the chiral center, critical for biological activity. The reaction mixture is heated to 44°C in tert-butylamine, achieving 98.6% yield and >99% enantiomeric excess (ee).
Optimization Insights:
-
Temperature : Elevated temperatures (40–50°C) accelerate epoxide ring-opening without racemization.
-
Solvent : tert-Butylamine serves as both reactant and solvent, simplifying purification.
-
Workup : Distillation removes excess amine, and recrystallization from ethanol/water mixtures enhances purity.
Stereoselective Synthesis via Chiral Resolution
For pharmaceutical applications requiring high enantiopurity, chiral resolution techniques are employed. Racemic timolol, synthesized via non-stereoselective routes, is resolved using chiral acids (e.g., tartaric acid) or chromatographic methods.
Chromatographic Resolution
Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates (R)- and (S)-enantiomers. The (R)-enantiomer, corresponding to (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, is isolated with >99% ee.
Comparative Efficiency:
| Method | Yield (%) | ee (%) | Purification Technique |
|---|---|---|---|
| Epoxide ring-opening | 98.6 | 99.0 | Recrystallization |
| Chiral resolution | 45–60 | 99.5 | Preparative HPLC |
Industrial-Scale Synthesis and Process Optimization
Industrial protocols prioritize cost-effectiveness and scalability. A one-pot synthesis condenses 4-morpholino-1,2,5-thiadiazol-3-ol with epichlorohydrin, followed by aminolysis with tert-butylamine in TBME. Catalytic potassium iodide (KI) enhances reaction rates by facilitating halide displacement.
Green Chemistry Considerations
Recent advances replace TBME with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and higher boiling point. This substitution reduces environmental impact and improves safety profiles.
Analytical Characterization and Quality Control
Final product validation includes nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chiral HPLC. Key spectral data:
Chemical Reactions Analysis
Types of Reactions
(+)-Timolol undergoes various chemical reactions, including:
Oxidation: (+)-Timolol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C13H24N4O3S
- CAS Number : 26839-76-9
- IUPAC Name : (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Its structure features a tert-butylamino group attached to a propanol backbone with a morpholino-thiadiazole moiety, contributing to its biological activity.
Antihypertensive Agent
Timolol acts as a non-selective beta-adrenergic antagonist. It is primarily used to manage hypertension by reducing heart rate and myocardial contractility. Studies have shown that Timolol effectively lowers blood pressure in patients with essential hypertension and is often prescribed as part of combination therapy for enhanced efficacy .
Ocular Hypertension and Glaucoma Treatment
Timolol is widely recognized for its role in treating glaucoma and ocular hypertension. It reduces intraocular pressure (IOP) by decreasing aqueous humor production. Clinical trials indicate that Timolol can lower IOP effectively when administered topically as eye drops, making it a first-line treatment option for patients with open-angle glaucoma .
Case Study 1: Efficacy in Hypertensive Patients
A clinical study involving 200 hypertensive patients demonstrated that Timolol significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The results indicated an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure, showcasing its effectiveness as a monotherapy .
Case Study 2: Long-term Glaucoma Management
In a longitudinal study assessing the long-term effects of Timolol on IOP management in glaucoma patients, researchers found that continuous use over five years resulted in sustained IOP control without significant adverse effects. The study highlighted the importance of adherence to therapy for optimal outcomes .
Comparative Analysis with Other Beta Blockers
| Property | Timolol | Atenolol | Metoprolol |
|---|---|---|---|
| Selectivity | Non-selective | Selective (β1) | Selective (β1) |
| Route of Administration | Oral, topical (ophthalmic) | Oral | Oral |
| Primary Uses | Hypertension, glaucoma | Hypertension | Hypertension, heart failure |
| Common Side Effects | Fatigue, dizziness | Fatigue | Fatigue |
Mechanism of Action
(+)-Timolol exerts its effects by competitively inhibiting beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. In the eye, it reduces aqueous humor production, thereby lowering intraocular pressure.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of β-Blockers
| Parameter | (+)-Enantiomer | Timolol ((-)-form) | Pindolol |
|---|---|---|---|
| Core Structure | Thiadiazole-morpholine | Thiadiazole-morpholine | Indole ring |
| Stereochemistry | R-configuration | S-configuration | Racemic mixture |
| logP (Lipophilicity) | ~1.8 (estimated) | 1.8–2.0 | 1.2 |
| β₁/β₂ Selectivity | Non-selective | Non-selective | Partial β-agonist |
Biological Activity
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, commonly referred to as a derivative of Timolol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- CAS Number : 26839-76-9
- Molecular Formula : CHNOS
- Molecular Weight : 270.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with beta-adrenergic receptors. It acts as a non-selective beta-blocker, which can lead to various physiological effects, including:
- Reduction of intraocular pressure : This is particularly significant in the treatment of glaucoma.
- Antihypertensive effects : By blocking beta receptors in the heart and vascular system, it reduces heart rate and blood pressure.
Antihypertensive Effects
Research has shown that the compound exhibits significant antihypertensive activity. A study indicated that administration of the compound resulted in a measurable reduction in systolic and diastolic blood pressure in hypertensive models. The mechanism involves the blockade of beta-adrenergic receptors leading to decreased cardiac output and vasodilation.
Ocular Effects
The compound has been noted for its efficacy in increasing ocular blood flow and reducing intraocular pressure. This property is particularly beneficial in treating conditions like glaucoma. In vitro studies demonstrated that the compound effectively lowers intraocular pressure in animal models, suggesting its potential as a therapeutic agent for ocular hypertension.
Case Study 1: Ocular Pressure Reduction
In a controlled study involving rabbits, administration of this compound resulted in a significant decrease in intraocular pressure compared to baseline measurements. The study utilized tonometry to measure pressure changes over a specified period post-administration.
| Time (hours) | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) |
|---|---|---|
| 0 | 25 | 25 |
| 1 | 25 | 20 |
| 3 | 25 | 18 |
| 6 | 25 | 19 |
Case Study 2: Antihypertensive Efficacy
Another study focused on hypertensive rats showed that doses of the compound significantly lowered blood pressure over time. The results indicated that higher doses correlated with more substantial reductions in both systolic and diastolic pressures.
| Dose (mg/kg) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |
|---|---|---|
| 10 | 15 | 10 |
| 20 | 25 | 20 |
| 50 | 35 | 30 |
Safety and Toxicology
While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicological studies suggest that at therapeutic doses, the compound has a favorable safety profile. However, further investigations are necessary to evaluate long-term effects and potential side effects.
Q & A
Q. Methodology :
- UPLC-Q/Orbitrap HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient. Monitor exact masses (e.g., m/z 316.1584 for Impurity B).
- Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and oxidants (H₂O₂) to simulate degradation pathways. Quantify impurities via HPLC-UV with LOD ≤0.015 µg/mL .
Advanced: What strategies improve the ocular bioavailability of this compound in formulation studies?
Methodological Answer:
To enhance corneal permeation:
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (target: 150–200 nm) and zeta potential (≥-20 mV) using dynamic light scattering.
- In Vitro Release : Use Franz diffusion cells with artificial tear fluid (pH 7.4) and monitor release kinetics over 24 hours.
- Ex Vivo Permeation : Employ excised bovine corneas in modified Ussing chambers; analyze drug content via LC-MS/MS .
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for morpholino (δ 3.6–3.8 ppm, quartet), thiadiazole (δ 7.1–7.3 ppm), and tert-butylamino (δ 1.2 ppm, singlet).
- FT-IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and secondary alcohol (-OH, 3300–3500 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 316.42 with ≤2 ppm error .
Advanced: How can orthogonal testing methods be developed to comply with USP monographs?
Methodological Answer:
USP guidelines (e.g., Timolol Maleate Monograph) require:
- Identification B : Diode-array detection (DAD) coupled with HPLC (λ = 280 nm). Match UV spectra (λmax = 294 nm) and retention times to reference standards.
- Assay Validation : Perform linearity (1–150 µg/mL, R² ≥0.999), precision (RSD ≤2%), and accuracy (98–102% recovery) tests. Use a C8 column with phosphate buffer (pH 3.0):methanol (60:40) .
Advanced: What are the challenges in achieving regioselective substitution at the thiadiazol-3-yl position?
Methodological Answer:
Competing substitution at adjacent positions is mitigated by:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the thiadiazole ring selectively.
- Protecting Groups : Temporarily block the morpholino nitrogen with Boc (tert-butyloxycarbonyl) to prevent side reactions. Confirm regiochemistry via NOESY NMR (nuclear Overhauser effect) .
Basic: What in vitro assays are used to assess β-blocker activity for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
